2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide
Description
2-(4-Chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic sulfonamide derivative featuring a piperidine core modified with a cyclopropylsulfonyl group at the 1-position and a 4-chlorophenoxy-substituted propanamide side chain. The compound’s structure combines lipophilic (cyclopropylsulfonyl, chlorophenoxy) and polar (sulfonamide) moieties, which may influence its pharmacokinetic properties, such as solubility, metabolic stability, and receptor-binding affinity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-19(2,26-16-5-3-15(20)4-6-16)18(23)21-13-14-9-11-22(12-10-14)27(24,25)17-7-8-17/h3-6,14,17H,7-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFYNSAEUUXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide. Its molecular formula is , and it possesses a molecular weight of approximately 334.85 g/mol. The structure includes a chlorophenoxy group, a piperidine moiety, and a methylpropanamide backbone, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act as an inhibitor of specific enzymes or receptors that play critical roles in pain modulation and inflammation pathways. Notably, compounds with similar structures have been shown to inhibit voltage-gated sodium channels (Nav1.7), which are essential in transmitting pain signals .
Antinociceptive Effects
Research indicates that the compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses comparable to established analgesics. A study involving the administration of the compound in rodent models demonstrated a dose-dependent decrease in pain behaviors induced by inflammatory stimuli.
Antimicrobial Activity
Preliminary studies suggest that 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide may possess antimicrobial properties. In vitro assays indicated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate neuronal damage through antioxidant mechanisms and inhibition of apoptotic pathways, suggesting its utility in conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
A comparison with other compounds possessing similar functionalities reveals distinct advantages for 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide:
| Compound Name | Mechanism of Action | Primary Use | Advantages |
|---|---|---|---|
| Apremilast | PDE4 inhibitor | Psoriatic arthritis | Lower side effects |
| Bempedoic Acid | ATP citrate lyase inhibitor | Cholesterol management | Unique metabolic pathway |
| Current Compound | Nav1.7 inhibitor | Pain relief/inflammation | Dual action (analgesic & antimicrobial) |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Pain Management Study : In a controlled study on rodents, administration of the compound resulted in a significant reduction in thermal hyperalgesia compared to placebo groups, indicating its potential as an analgesic agent.
- Infection Model : Another study assessed its antimicrobial efficacy against Staphylococcus aureus. Results showed a notable reduction in bacterial load, supporting its use as an antimicrobial agent.
- Neuroprotection : In models simulating neurodegenerative conditions, the compound demonstrated protective effects against oxidative stress-induced neuronal death, suggesting therapeutic potential for neurodegenerative diseases .
Scientific Research Applications
Dipeptidyl Peptidase-IV Inhibition
One of the primary applications of this compound is as an inhibitor of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are widely used in the management of Type 2 diabetes mellitus, as they help improve glycemic control by increasing insulin secretion and decreasing glucagon levels postprandially .
Case Study : A study highlighted the efficacy of DPP-4 inhibitors in reducing hyperglycemia and associated complications in diabetic patients. The compound's structural features suggest it may exhibit similar effects, warranting further investigation into its pharmacokinetics and therapeutic efficacy .
Potential Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of compounds featuring piperidine rings have shown promise against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of tumor growth .
Case Study : A related study demonstrated that structurally similar compounds could induce apoptosis in cancer cells by generating reactive oxygen species (ROS). This suggests that 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide may also possess anticancer activity, although specific studies are needed to confirm this hypothesis.
Synthesis and Mechanism of Action
The synthesis of this compound involves several organic reactions that incorporate chlorophenol derivatives and piperidine precursors. Its mechanism of action, particularly as a DPP-4 inhibitor or potential anticancer agent, is not fully elucidated but can be hypothesized based on its chemical structure. Further studies are necessary to clarify the specific biological targets and pathways involved .
Table 1: Summary of Research Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide functional groups are primary sites for hydrolysis.
Key Data :
-
Hydrolysis of structurally similar amides (e.g., N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl} derivatives) proceeds at elevated temperatures (80–100°C) with yields >70% under acidic catalysis.
-
Piperidine sulfonamides (e.g., tert-butyl piperidin-4-ylcarbamate ) show stability in aqueous media, requiring harsh conditions (e.g., refluxing HCl) for cleavage .
Nucleophilic Substitution
The 4-chlorophenoxy group and sulfonamide may participate in substitution reactions.
Key Data :
-
Epoxide ring-opening reactions with piperidines (e.g., 4-chloro-3-(trifluoromethyl)phenyl piperidinol ) achieve 75–79% yield under Cs₂CO₃ catalysis .
-
Sulfonyl groups in tert-butyl piperidin-4-ylcarbamate remain inert toward nucleophiles unless activated by electron-withdrawing substituents .
Oxidation and Reduction
Limited oxidative susceptibility is expected due to the saturated piperidine and stable sulfonamide.
Key Data :
-
Sulfur-containing heterocycles (e.g., thiophene-isoxazole hybrids ) show no oxidation under standard peroxide conditions.
-
Reduction of tertiary amides (e.g., N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl ) requires prolonged exposure to LiAlH₄ at reflux.
Salt Formation and Complexation
The tertiary amine in the piperidine ring enables salt formation.
Key Data :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Analysis
The compound shares structural motifs with several piperidine-based sulfonamides and opioids. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Piperidine Substituent Position :
- The target compound’s cyclopropylsulfonyl group is at the 1-position of the piperidine ring, contrasting with W-18/W-15’s 2-piperidylidene core and fentanyl’s 4-piperidinyl group. This positional variance likely alters receptor-binding kinetics, as 4-piperidinyl analogs (e.g., fentanyl) exhibit strong μ-opioid affinity, while 2-piperidylidenes (W-18/W-15) show weaker or atypical activity .
Sulfonamide vs. Carboxamide Linkers :
- Unlike fentanyl’s carboxamide linker, the target compound and W-18/W-15 employ sulfonamide groups. Sulfonamides generally enhance metabolic stability but may reduce blood-brain barrier penetration compared to carboxamides .
The 4-chlorophenoxy moiety increases lipophilicity relative to fentanyl’s phenyl group, which could prolong half-life but reduce aqueous solubility.
Toxicity and Safety: Limited data exist for the target compound, but analogs like N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide are noted for unknown toxicity profiles . This underscores the need for rigorous toxicological studies on sulfonamide derivatives.
Research Findings and Hypotheses
- Receptor Specificity: Molecular modeling suggests that cyclopropylsulfonyl groups may interfere with binding to opioid receptors, diverting activity toward non-opioid targets (e.g., sigma or NMDA receptors) .
- Metabolic Stability : The sulfonamide linkage in the target compound likely resists hepatic degradation better than fentanyl’s carboxamide, as seen in W-18’s prolonged detection in forensic studies .
Q & A
Q. What are the established synthetic pathways for this compound, and how are key intermediates purified?
Methodological Answer: Synthesis involves sequential functionalization of the piperidine core. Cyclopropylsulfonyl introduction via sulfonylation using cyclopropanesulfonyl chloride under basic conditions (NaOH in dichloromethane) . Subsequent N-alkylation with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride at 0–5°C minimizes side reactions. Purification uses silica gel chromatography (hexane:EtOAc) and recrystallization (ethanol/water) for >99% purity .
Q. Which spectroscopic techniques confirm structural integrity, and what signatures are critical?
Methodological Answer:
Q. How can crystallization experiments yield high-quality single crystals for X-ray analysis?
Methodological Answer: Use slow vapor diffusion (dichloromethane/hexane, 1:4 v/v) at 4°C. Pre-filter through 0.2 μm PTFE. Micro-seeding with analogous piperidine sulfonamide crystals improves lattice formation .
Advanced Research Questions
Q. What experimental designs optimize the sulfonylation step during scale-up?
Methodological Answer: Apply Design of Experiments (DoE) with variables: temperature (40–80°C), sulfonyl chloride equivalents (1.2–2.0 eq), and base type. Use flow chemistry for heat transfer and reproducibility at >50g scale .
Q. How to resolve discrepancies between computational NMR predictions and experimental data?
Methodological Answer:
Q. What mechanistic approaches identify alkylation byproducts?
Methodological Answer:
Q. Which in vitro assays evaluate kinase inhibition potential?
Methodological Answer:
- TR-FRET-based assays (e.g., LanthaScreen™) for JAK2/STAT3 targets.
- CETSA : Confirm target engagement.
- Counter-screen CYP450 isoforms (3A4, 2D6) .
Q. How to statistically validate chiral purity across analytical platforms?
Methodological Answer: Conduct Gage R&R studies comparing chiral HPLC, circular dichroism, and crystallography. Use Minitab/JMP to quantify variability (σ <0.5%) .
Q. What computational methods predict metabolic stability of the cyclopropane-sulfonyl group?
Methodological Answer:
- ADMET Predictor™ : Simulate CYP-mediated oxidation.
- MetaSite® : Identify metabolic hotspots.
- MD simulations : Assess hydrolysis in liver microsome models .
Q. How do steric effects from the 2-methylpropanamide group influence binding affinity?
Methodological Answer: Perform comparative docking (AutoDock Vina vs. Glide). Analyze van der Waals clashes, torsional penalties, and displaced water molecules using WaterMap™ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
